molecular formula C10H13Cl2NO3 B6169108 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride CAS No. 2413875-57-5

3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride

Cat. No.: B6169108
CAS No.: 2413875-57-5
M. Wt: 266.1
InChI Key:
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Description

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorobenzoic acid moiety and an aminopropoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 5-position

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance the reaction rates and yields. Purification steps, including crystallization and filtration, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles such as ammonia (NH₃) or alkyl halides, with reaction conditions tailored to the specific reagents used.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its derivatives can act as probes to investigate biological pathways and mechanisms.

Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs that target various diseases. Its derivatives may exhibit biological activity against conditions such as inflammation, pain, and infections.

Industry: Beyond its applications in chemistry and medicine, this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3-(2-aminopropoxy)benzoic acid

  • 5-chlorobenzoic acid

  • 3-aminobenzoic acid

Uniqueness: 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminopropoxy group and the chlorine atom on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

2413875-57-5

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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